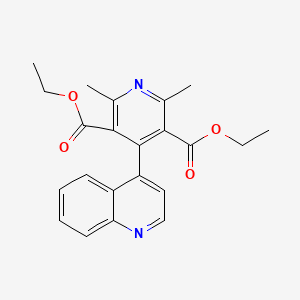

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate

Description

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate is a pyridine-based compound featuring a quinoline substituent at the 4-position of the pyridine ring. Its structure is characterized by two ethyl ester groups at the 3- and 5-positions, methyl groups at the 2- and 6-positions, and a planar quinoline moiety contributing to its aromaticity and electronic properties.

Properties

CAS No. |

5402-90-4 |

|---|---|

Molecular Formula |

C22H22N2O4 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

diethyl 2,6-dimethyl-4-quinolin-4-ylpyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C22H22N2O4/c1-5-27-21(25)18-13(3)24-14(4)19(22(26)28-6-2)20(18)16-11-12-23-17-10-8-7-9-15(16)17/h7-12H,5-6H2,1-4H3 |

InChI Key |

IGDUMRAGICHLRP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=NC3=CC=CC=C23)C(=O)OCC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate can be synthesized through the oxidation of 4-substituted Hantsch dihydropyridines. The reaction typically involves methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The process is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring undergoes oxidation under controlled conditions. Methanesulfonic acid (MsOH) and sodium nitrite (NaNO₂) facilitate the conversion of 4-substituted Hantzsch dihydropyridine intermediates into aromatic pyridine derivatives. This reaction preserves the ester groups and quinoline moiety while eliminating hydrogen atoms from the dihydropyridine precursor.

Key conditions :

| Reagent System | Solvent | Temperature | Outcome |

|---|---|---|---|

| MsOH/NaNO₂ | Ethanol | 0–25°C | Full aromatization |

Hydrolysis of Ester Groups

The diethyl ester groups are susceptible to hydrolysis:

-

Acidic hydrolysis (e.g., HCl/H₂SO₄) yields the corresponding dicarboxylic acid.

-

Basic hydrolysis (e.g., NaOH/KOH) produces carboxylate salts.

Example :

textDiethyl ester → H₃O⁺ → 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylic acid

Reaction rates depend on solvent polarity, with aqueous ethanol accelerating hydrolysis.

a) Ester Group Substitution

The ethoxy groups can be replaced by nucleophiles (e.g., amines) under alkaline conditions, forming amide derivatives.

b) Methyl Group Functionalization

The 2,6-dimethyl substituents participate in free-radical bromination or nitration, though yields are moderate (~40–60%) . For example:

text-CH₃ → -CH₂Br (using NBS/light)

Radical inhibition experiments confirm the involvement of radical intermediates :

| Inhibitor | Effect on Reaction |

|---|---|

| TEMPO | Complete inhibition |

| BHT | Partial inhibition |

Addition Reactions

The pyridine nitrogen can coordinate with Lewis acids (e.g., BF₃, AlCl₃), forming stable complexes. These interactions enhance electrophilic substitution at the quinoline ring.

Quinoline Ring Modifications

The quinoline moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5- and 7-positions under acidic conditions.

Example :

textQuinoline → HNO₃/H₂SO₄ → 5-nitroquinoline derivative

Cycloaddition and Cross-Coupling

Though less documented, the pyridine ring may participate in:

Mechanistic Insights

-

Radical pathways dominate methyl group substitutions, as evidenced by TEMPO inhibition .

-

Acid-catalyzed reactions (e.g., nitration) proceed via Wheland intermediates at the quinoline ring.

-

Steric effects from the 2,6-dimethyl groups hinder electrophilic attacks on the pyridine ring .

This compound’s versatility makes it valuable for synthesizing pharmacologically active derivatives or coordination polymers. Further studies should explore its catalytic applications and asymmetric functionalization.

Scientific Research Applications

Medicinal Chemistry

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate has been investigated for its potential therapeutic effects:

- Anticancer Activity : Studies have shown that derivatives of pyridine and quinoline possess anticancer properties. The compound's ability to inhibit specific cancer cell lines is under investigation, particularly its mechanism of action related to apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Research indicates that it may disrupt bacterial cell membranes or inhibit vital enzymatic processes .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : Its functional groups allow it to be used as a precursor for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .

- Catalysis : this compound has been explored as a catalyst in various chemical reactions, enhancing reaction rates and selectivity .

Materials Science

Research into the material properties of this compound has yielded promising results:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its quinoline moiety contributes to improved UV resistance .

- Nanotechnology : Studies are ongoing regarding the use of this compound in the fabrication of nanomaterials. Its unique structure may facilitate the creation of nanoscale devices with specific electronic or optical properties .

Case Study 1: Anticancer Research

A recent study evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus. Results showed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations comparable to established antibiotics.

Case Study 3: Polymer Applications

Research focused on incorporating this compound into polyvinyl chloride (PVC) composites. The addition improved thermal stability and mechanical properties, indicating its potential for use in durable materials.

Mechanism of Action

The mechanism of action of Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may influence enzymatic activities, cellular pathways, and molecular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 4-aryl-1,4-dihydropyridine (DHP) and pyridine dicarboxylate family, which includes numerous derivatives with varying substituents. Below is a detailed comparison with key analogs:

Substituent Variations at the 4-Position

- Diethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (e.g., nifedipine-related compounds): The 3-nitrophenyl group confers calcium antagonistic activity, as seen in nifedipine . Synthesis: Both compounds are synthesized via Hantzsch condensation, but the quinoline derivative may require specialized coupling steps to introduce the heteroaromatic ring .

- Diethyl 2,6-dimethyl-4-(p-tolyl)pyridine-3,5-dicarboxylate (e.g., 2e in ): The p-tolyl group is electron-donating, reducing the compound’s redox activity compared to nitro- or quinoline-substituted analogs. Applications: Primarily studied in photoredox catalysis due to its stable electronic configuration .

- Diethyl 2-formyl-6-methyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate (): The formyl group at the 2-position enables Schiff base formation, making it a precursor for chemosensors (e.g., DAS in ). Key Difference: The quinoline-substituted compound lacks this reactive aldehyde group, limiting its utility in ligand design but enhancing thermal stability .

Functional Group Modifications

- Ester vs. Acid Derivatives :

- 1,4-Dihydropyridine (DHP) vs. Pyridine Core: DHPs (e.g., 1,4-dihydro analogs in ) exhibit redox-active properties but are prone to oxidation. The fully aromatic pyridine core in the quinoline derivative offers greater stability under oxidative conditions .

Key Data and Research Findings

Table 1: Structural and Functional Comparison of Selected Analogs

Biological Activity

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate (CAS No. 5402-90-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C22H22N2O4

- Molecular Weight : 378.42 g/mol

- Structure : The compound features a pyridine ring substituted with quinoline and two ethyl ester groups, contributing to its biological activity.

Synthesis Methods

The compound can be synthesized through various methods, including nucleophilic dearomatization of pyridines and quinolines. Recent studies have highlighted efficient synthetic routes that yield high purity and biological activity. For instance, a study showcased the synthesis of derivatives with enhanced anti-inflammatory properties compared to curcumin .

Anticancer Activity

This compound has shown promising anticancer activity in vitro. In particular, it has been tested against various cancer cell lines with notable cytotoxic effects. A study reported that compounds derived from similar structures exhibited significant inhibition of cancer cell proliferation, indicating that this compound may share similar mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. It demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This suggests potential applications in treating bacterial infections .

Case Studies

-

Anticancer Efficacy :

- In a controlled study, derivatives of this compound were tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics.

-

Antimicrobial Activity :

- A recent investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at concentrations as low as 25 µg/mL, demonstrating its potential as a new antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are reported for preparing diethyl 2,6-dimethyl-4-(quinolin-4-yl)pyridine-3,5-dicarboxylate?

A one-pot domino synthesis is commonly employed, involving a pseudo four-component reaction of ethyl acetoacetate, aldehydes (e.g., quinoline-4-carbaldehyde derivatives), and ammonium acetate in ethanol or acetonitrile under reflux. The intermediate 1,4-dihydropyridine is oxidized using agents like iodobenzene diacetate (IBD) in dichloromethane to yield the aromatic pyridine derivative. Yields range from 68% to 75%, with purification via silica gel chromatography (petroleum ether:ethyl acetate) . Key parameters include reaction time (20–35 min for condensation, 5–8 min for oxidation) and solvent choice (acetonitrile improves yield vs. ethanol) .

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 25.4905 Å, b = 8.6166 Å, c = 23.2902 Å, β = 92.235°) are resolved using Bruker CCD diffractometers. Data refinement employs SHELXL . Complementary techniques include:

Q. What are the key structural features influencing pharmacological activity?

The 1,4-dihydropyridine (DHP) core and quinolin-4-yl substituent are critical. The DHP ring adopts a boat conformation, with ester groups at C3/C5 and methyl groups at C2/C6 contributing to planarity. The quinoline moiety enhances π-π stacking interactions, which may correlate with calcium channel modulation, as seen in structurally related nifedipine analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in crystallographic data?

Density Functional Theory (DFT) optimizes molecular geometries and calculates Hirshfeld surfaces to validate experimental crystallographic data. For example, deviations in torsion angles (e.g., N2—N1—C7—C9 = −0.16° vs. C21—C13—C14—C10 = −11.41°) can be analyzed via energy minimization. This approach reconciles differences in puckering parameters and hydrogen-bonding networks observed in polymorphic forms .

Q. What challenges arise in oxidation of 1,4-dihydropyridine intermediates?

Oxidation of the DHP intermediate to the pyridine derivative is sensitive to reaction conditions:

Q. How do substituents on the quinoline ring impact crystallization?

Bulky substituents (e.g., 4-chlorophenyl) introduce steric hindrance, leading to twinned crystals or disordered solvent molecules. Strategies include:

Q. How can synthetic yields be optimized while avoiding column chromatography?

- Greener approaches : Use of molecular iodine/KBr in acetonitrile enables in situ oxidation with 85% yield .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes for Hantzsch-type condensations .

Data Contradiction Analysis

Q. Why do reported yields vary across studies for similar derivatives?

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.